N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide
Overview
Description
N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a pyrazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride or potassium carbonate.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydride, potassium carbonate.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Hydroxyl Derivatives: Reduction of the carbonyl group results in hydroxyl derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a probe to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor for the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea: Similar structure but with a urea moiety instead of a nitrobenzamide group.
N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea: Contains a thiourea group instead of a nitrobenzamide group.
Uniqueness
N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-18-23(25(31)28(26(18)2)21-11-7-4-8-12-21)27(17-19-9-5-3-6-10-19)24(30)20-13-15-22(16-14-20)29(32)33/h3-16H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPIEPRJVYPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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